molecular formula C10H13N3O2 B13809780 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid

4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid

Cat. No.: B13809780
M. Wt: 207.23 g/mol
InChI Key: ANOWUTXFIQYJAS-UHFFFAOYSA-N
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Description

4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is a benzoic acid derivative featuring a hydrazine-based Schiff base linkage. The compound’s structure includes a 2,2-dimethylhydrazino group connected via an (E)-configured methyleneamino bridge to the para position of the benzoic acid ring. The dimethylhydrazine moiety may enhance solubility and influence electronic properties, making the compound a candidate for applications in enzyme inhibition, coordination chemistry, or organic synthesis intermediates .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(2,2-dimethylhydrazinyl)methylideneamino]benzoic acid

InChI

InChI=1S/C10H13N3O2/c1-13(2)12-7-11-9-5-3-8(4-6-9)10(14)15/h3-7H,1-2H3,(H,11,12)(H,14,15)

InChI Key

ANOWUTXFIQYJAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC=NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid typically involves the condensation of 4-aminobenzoic acid with 2,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-aminobenzoic acid} + \text{2,2-dimethylhydrazine} \rightarrow \text{4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazino-methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine-based compounds.

Scientific Research Applications

4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituents, aromatic systems, and functional groups. Key comparisons include:

Compound Name Key Structural Features Key Differences
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) Dimethylamino group on benzylidene ring Lacks dimethylhydrazine moiety
4-((2-Thiophenecarboxylic acid hydrazide)methylene)benzoic acid Thiophene ring and hydrazide linkage Sulfur-containing heterocycle
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-halogenated derivatives Benzimidazole core, halogen substituents Halogenated aromatic system
4-((Bis(4-hydroxyphenyl)methylene)amino)benzoic acid Bis-p-hydroxyphenyl groups Enhanced hydrogen-bonding capacity
Fenpyroximate Pyrazole ester, tert-butyl group Ester functionality, agrochemical use

Key Observations :

  • The dimethylhydrazine group in the target compound introduces steric bulk and basicity compared to simpler dimethylamino (SB1) or methoxy derivatives .
  • Thiophene-containing analogs (e.g., ) exhibit altered electronic properties due to sulfur’s electronegativity, impacting UV absorption and fluorescence.

Spectral and Electronic Properties

Compound UV λmax (nm) Fluorescence Key Spectral Notes
SB1 341.0, 267.0 Not reported High εmax at 267 nm (π→π* transition)
Thiophene Derivative 286 (ex) 396 nm emission Intense purple fluorescence
Target Compound ~340–360* Likely moderate Expected bathochromic shift vs. SB1

*Predicted based on dimethylhydrazine’s electron-donating effects.

Electronic Effects :

  • Methoxy or dimethylamino groups (e.g., ) increase electron density, red-shifting UV absorption compared to nitro derivatives (λmax ~260–280 nm) .
  • Thiophene’s conjugation enhances fluorescence quantum yield .

Physical and Material Properties

  • Crystallinity : Thiophene derivatives form 3D hydrogen-bonded networks (N–H⋯O, O–H⋯O) , whereas nitro analogs (e.g., ) exhibit planar structures due to π-stacking.
  • Thermal Stability : The thiophene derivative is stable up to 298°C , whereas ester-containing compounds (e.g., Fenpyroximate ) may degrade at lower temperatures.

Biological Activity

4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data analysis.

Chemical Structure and Properties

The chemical structure of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid can be represented as follows:

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.26 g/mol

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antitumor activity. The specific compound has shown promise in inhibiting the growth of cancer cell lines.

  • Mechanism : It is believed that the hydrazino group enhances the compound's ability to interact with cellular targets involved in tumor progression.
  • Case Study : A study involving MCF-7 breast cancer cells demonstrated that compounds with similar structures exhibited cytotoxic effects, suggesting a potential for 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid to inhibit tumor growth through apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been noted in various models.

  • Research Findings : In vitro studies showed that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid have also been explored.

  • Study Results : Research has demonstrated that this compound exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Data Tables

Biological ActivityEffectReference
AntitumorCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced cytokine production
AntimicrobialBactericidal against Gram-positive and Gram-negative bacteria

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